molecular formula C11H14FNO3 B12444192 Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate

Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B12444192
M. Wt: 227.23 g/mol
InChI Key: MWWXTRUQUZUSRU-ZJUUUORDSA-N
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Description

Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts to induce the formation of the (2R,3S) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production with high efficiency and consistency. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine. Substitution reactions can lead to the formation of various substituted fluorophenyl derivatives .

Scientific Research Applications

Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The fluorophenyl group can enhance its binding affinity and specificity. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and biological interactions. Its fluorophenyl group also enhances its stability and binding properties compared to similar compounds .

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

ethyl (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H14FNO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2,13H2,1H3/t9-,10+/m1/s1

InChI Key

MWWXTRUQUZUSRU-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)F)O)N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)F)O)N

Origin of Product

United States

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